molecular formula C19H19N5O2 B2694551 8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2108988-86-7

8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2694551
CAS No.: 2108988-86-7
M. Wt: 349.394
InChI Key: KBXRQQWEVHMTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features multiple functional groups, including an oxazole ring, a triazole ring, and a bicyclic octane structure. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and triazole rings, followed by their attachment to the bicyclic octane structure. Common reagents and conditions used in these reactions include:

    Oxazole Formation: This can be achieved through the cyclization of α-haloketones with nitriles.

    Triazole Formation: This often involves the Huisgen cycloaddition reaction between azides and alkynes.

    Bicyclic Octane Structure: This can be synthesized through various methods, including Diels-Alder reactions or other cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxazole and triazole rings.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane would depend on its specific biological target. Generally, compounds with oxazole and triazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The bicyclic octane structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane Derivatives: Compounds with similar bicyclic structures.

    Oxazole Derivatives: Compounds containing the oxazole ring.

    Triazole Derivatives: Compounds containing the triazole ring.

Uniqueness

What sets 8-(5-phenyl-1,2-oxazole-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane apart is the combination of these three distinct structural motifs in a single molecule, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(17-12-18(26-22-17)13-4-2-1-3-5-13)23-14-6-7-15(23)11-16(10-14)24-20-8-9-21-24/h1-5,8-9,12,14-16H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXRQQWEVHMTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NOC(=C3)C4=CC=CC=C4)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.